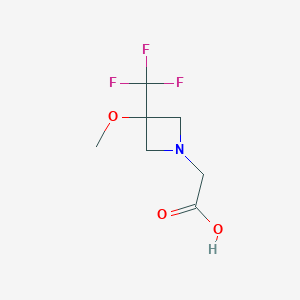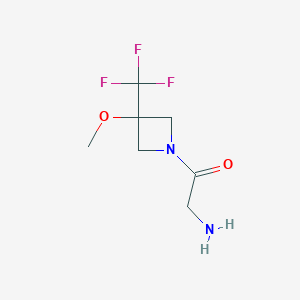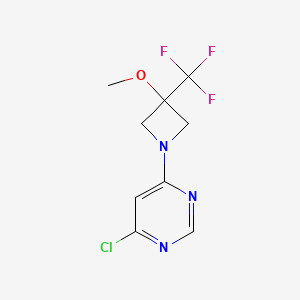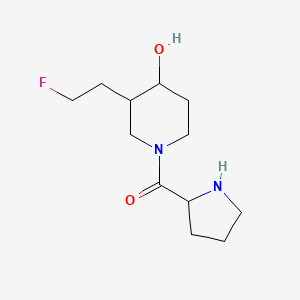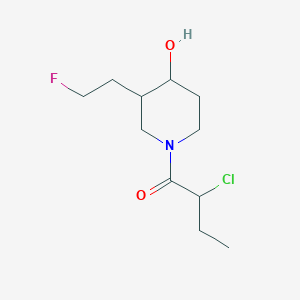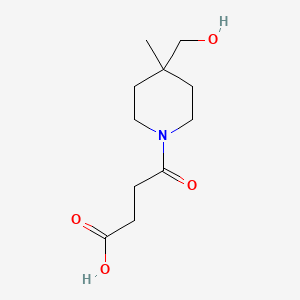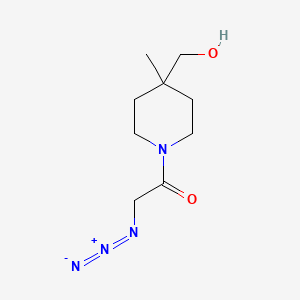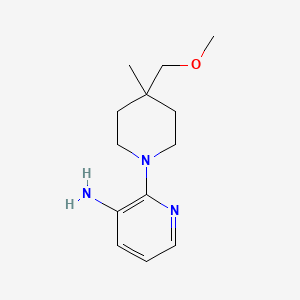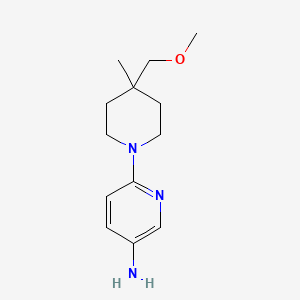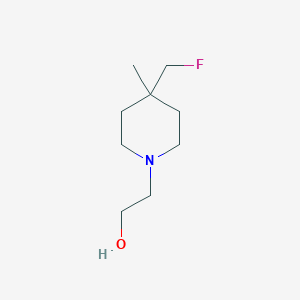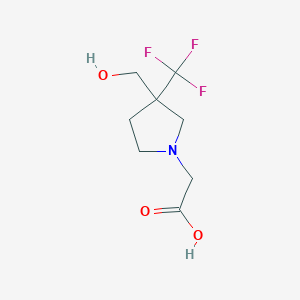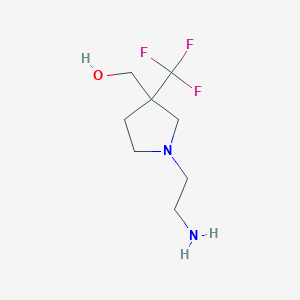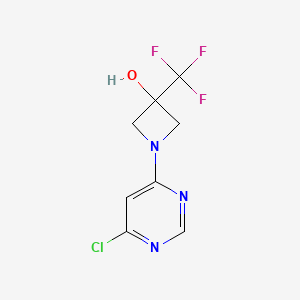
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Descripción general
Descripción
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol, also known as CPT-3-ol, is an organic compound with a variety of potential applications in scientific research. It is a member of the azetidin-3-ol class of compounds and is composed of a pyrimidine ring, a chlorine atom, and a trifluoromethyl group. CPT-3-ol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol and its derivatives have been explored for their potential in the synthesis of compounds with significant antimicrobial and antitubercular activities. Research demonstrates the synthesis of novel compounds from pyrimidine bases, showcasing their effectiveness against various microorganisms. These synthesized compounds have been evaluated for their antibacterial, antifungal, and antituberculosis activities, indicating their potential as antimicrobial and antitubercular agents (Patel et al., 2006; Chandrashekaraiah et al., 2014).
Supramolecular Structures
Investigations into the supramolecular structures of related compounds have provided insights into their electronic structures and molecular packing, influenced by hydrogen bonding and aromatic π-π stackings. Such studies offer a deeper understanding of the compounds' properties and potential applications in material science and molecular design (Yuan Cheng et al., 2011).
Antifungal and Antibacterial Derivatives
Research into pyrimidine-azetidinone analogues has led to the development of compounds with notable in vitro antimicrobial screening for their antibacterial and antifungal properties. These studies have paved the way for the design of new antibacterial and antifungal agents, highlighting the versatility of the 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol scaffold in medicinal chemistry (Desai & Dodiya, 2014; Ansari & Lal, 2009).
Transformation to Aminopropanes
The compound has also been a precursor in the novel synthesis of aminopropanes, showcasing the reactivity of β-lactams and their potential transformation into valuable synthetic intermediates. Such research indicates the compound's utility in synthetic organic chemistry and the development of new pharmaceutical agents (Mollet et al., 2011).
Building Blocks for Novel Syntheses
Further research has demonstrated the use of derivatives as building blocks for the preparation of trifluoromethyl-containing compounds, including aminopropanes and aziridines. This showcases the compound's role in facilitating the synthesis of structurally diverse and pharmacologically relevant molecules (Hang Dao Thi et al., 2018).
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-6(14-4-13-5)15-2-7(16,3-15)8(10,11)12/h1,4,16H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPQHODGHLGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



